

# Revolutionizing AML Treatment: A Comparative Analysis of ML390 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective therapies for Acute Myeloid Leukemia (AML), a compelling body of preclinical evidence highlights the potential of **ML390**, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This guide offers a comprehensive comparison of **ML390**'s performance in patient-derived AML xenograft (PDX) models against current therapeutic alternatives, providing researchers, scientists, and drug development professionals with critical data to inform future research and clinical strategies.

# Introduction to ML390: A Novel Approach to AML Therapy

**ML390** targets a key metabolic vulnerability in AML cells by inhibiting DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway. This targeted inhibition disrupts DNA and RNA synthesis, leading to the differentiation of leukemic blasts and a reduction in leukemic burden.[1] Unlike traditional cytotoxic chemotherapies, this differentiation-based approach offers a potentially less toxic and more targeted therapeutic strategy.

# Comparative Efficacy in Patient-Derived AML Xenografts

Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are invaluable for preclinical drug evaluation as they



closely recapitulate the heterogeneity of human AML.[2][3] This section compares the performance of **ML390** and other DHODH inhibitors with established and emerging AML therapies in these high-fidelity models.

### **DHODH Inhibitors: ML390 and its Analogs**

While direct head-to-head studies of **ML390** against all major AML drugs in PDX models are limited, data from studies on other potent DHODH inhibitors like Brequinar, BAY 2402234, and ASLAN003 provide strong evidence for the class's efficacy. These studies consistently demonstrate prolonged survival, reduced leukemic infiltration in the bone marrow and spleen, and induction of myeloid differentiation in AML PDX models.[4][5][6][7]

For instance, BAY 2402234 has shown robust monotherapy efficacy in multiple AML PDX models, leading to increased survival and a significant reduction in circulating human CD45+ leukemic cells.[5][6] Similarly, ASLAN003 has been shown to substantially reduce leukemic burden and prolong survival in AML PDX models, with the significant advantage of being well-tolerated with no evident effects on normal hematopoietic cells.[4][8][9][10][11] Brequinar has also demonstrated the ability to induce differentiation in ex vivo cultures of AML PDX samples.



| DHODH Inhibitor | PDX Model(s)                                    | Key Findings                                                                                              | Reference |
|-----------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Brequinar       | Various AML PDX                                 | Induced differentiation in ex vivo cultures.                                                              | [7]       |
| BAY 2402234     | AM5512, AM7577,<br>AM8096, AML11655,<br>AML6252 | Significantly prolonged survival; Reduced peripheral blood hCD45+ cells; Induced CD11b expression.        | [6]       |
| ASLAN003        | AML-14, AML-23                                  | Significantly prolonged survival; Reduced leukemic burden in bone marrow; Induced CD11b+ and CD14+ cells. | [4][8]    |

#### **Alternative Therapies in AML PDX Models**

To provide a comprehensive landscape, it is crucial to evaluate the performance of current standard-of-care and emerging therapies in similar preclinical settings.

Venetoclax (BCL-2 Inhibitor): The BCL-2 inhibitor venetoclax, often used in combination with hypomethylating agents like azacitidine, has demonstrated significant efficacy in preclinical AML PDX models.[12][13] Combination therapy has been shown to reduce tumor burden and prolong survival in these models.[13]

Gilteritinib (FLT3 Inhibitor): For AML with FLT3 mutations, the FLT3 inhibitor gilteritinib has shown promise. While much of the data comes from clinical trials, preclinical studies in xenograft models have demonstrated its potent anti-leukemic activity.

Ivosidenib (IDH1 Inhibitor): In AML harboring IDH1 mutations, the inhibitor ivosidenib has been effective. Preclinical data in PDX models has shown that it can reduce 2-HG levels and induce differentiation of AML cells.



Azacitidine (Hypomethylating Agent): Azacitidine, a hypomethylating agent, is a cornerstone of therapy for many AML patients. In PDX models, it has shown efficacy in reducing leukemic expansion, and its combination with other agents like venetoclax has demonstrated synergistic effects.[14][15]

| Alternative Therapy | Target          | PDX Model Performance<br>Highlights                                                            |
|---------------------|-----------------|------------------------------------------------------------------------------------------------|
| Venetoclax          | BCL-2           | Reduces tumor burden and prolongs survival, especially in combination with other agents.  [13] |
| Gilteritinib        | FLT3            | Shows potent anti-leukemic activity in xenograft models of FLT3-mutated AML.                   |
| Ivosidenib          | IDH1            | Induces differentiation and reduces oncometabolite levels in IDH1-mutated AML models.          |
| Azacitidine         | DNA Methylation | Reduces leukemic expansion and shows synergy with other targeted therapies.[14][15]            |

### **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate the key signaling pathway affected by **ML390** and a generalized workflow for evaluating drug efficacy in AML PDX models.





Click to download full resolution via product page

ML390 inhibits DHODH, disrupting pyrimidine synthesis and inducing AML cell differentiation.





Click to download full resolution via product page

Generalized workflow for testing therapeutic agents in AML patient-derived xenograft models.





Click to download full resolution via product page

Logical comparison of **ML390**'s potential advantages and current considerations against alternatives.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of AML therapies in PDX models.

#### **Establishment of AML Patient-Derived Xenografts**

- Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent and Institutional Review Board (IRB) approval.
- Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
- Mouse Strain: Utilize highly immunodeficient mice, such as NOD.Cg-Prkdcscid
   Il2rgtm1Wjl/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.[2]
- Engraftment: Inject 1-5 x 106 viable AML MNCs intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection) of sublethally irradiated (e.g., 2 Gy) mice.[16]
- Monitoring Engraftment: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment is typically considered successful when >1% hCD45+ cells are detected.[17]



• Expansion: Once engraftment is established, expand the PDX line by sacrificing the primary recipient mouse, harvesting bone marrow or spleen cells, and serially transplanting them into secondary recipient mice.

#### In Vivo Drug Efficacy Studies

- Cohort Establishment: Once a stable PDX line is established, expand a cohort of mice with sufficient engraftment levels (e.g., 5-10% hCD45+ cells in peripheral blood).
- Randomization: Randomize mice into treatment and control groups (e.g., vehicle control,
   ML390, alternative therapies).
- Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at clinically relevant doses and schedules.
- Disease Monitoring:
  - Bioluminescence Imaging (BLI): For PDX models transduced to express luciferase,
     perform weekly BLI to non-invasively monitor tumor burden.[18][19][20][21][22]
  - Flow Cytometry: Perform weekly or bi-weekly peripheral blood analysis to quantify the percentage of hCD45+ leukemic cells.[18][22]
- Endpoint Analysis:
  - Survival: Monitor mice daily and record survival. Euthanize mice when they meet predefined humane endpoints (e.g., >20% weight loss, hind limb paralysis).
  - Leukemic Burden: At the end of the study, harvest bone marrow, spleen, and peripheral blood to determine the final leukemic burden by flow cytometry (percentage of hCD45+ cells) and/or histology.
  - Differentiation Analysis: Analyze harvested leukemic cells for the expression of myeloid differentiation markers such as CD11b and CD14 by flow cytometry to assess the differentiation-inducing effects of the therapy.[16]

#### **Conclusion and Future Directions**



The preclinical data for DHODH inhibitors, including compounds structurally and functionally similar to **ML390**, are highly encouraging. Their ability to induce differentiation and prolong survival in patient-derived AML xenograft models highlights a promising therapeutic avenue. While direct comparative efficacy data against all current standards of care in PDX models is still emerging, the unique mechanism of action of DHODH inhibitors suggests they could play a significant role in future AML treatment paradigms, either as monotherapy or in combination with existing agents. Further head-to-head preclinical studies and ultimately, well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of **ML390** and other DHODH inhibitors in the fight against AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]



- 11. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 12. Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML -PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. astx.com [astx.com]
- 15. researchgate.net [researchgate.net]
- 16. haematologica.org [haematologica.org]
- 17. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 18. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing AML Treatment: A Comparative Analysis
  of ML390 in Patient-Derived Xenografts]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15610951#ml390-s-performance-in-patient-derivedaml-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com